molecular formula C12H17NO B1616072 N-Phenethylisobutyramide CAS No. 71022-62-3

N-Phenethylisobutyramide

Cat. No.: B1616072
CAS No.: 71022-62-3
M. Wt: 191.27 g/mol
InChI Key: UUJNHTZCROBQHX-UHFFFAOYSA-N
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Description

N-Phenethylisobutyramide (IUPAC name: 2-methyl-N-(2-phenylethyl)propanamide) is an organic compound featuring an isobutyramide backbone substituted with a phenethyl group. It is primarily recognized as a process-related impurity in the synthesis of Palbociclib, a cyclin-dependent kinase inhibitor used in cancer therapy . The compound’s structure (Fig. 1) comprises a tertiary amide linkage and a hydrophobic phenethyl moiety, which influence its physicochemical properties, including solubility and metabolic stability. Regulatory guidelines mandate strict control of its concentration during drug manufacturing to ensure product safety and efficacy.

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJNHTZCROBQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991330
Record name 2-Methyl-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-62-3
Record name NSC154574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-N-(2-phenylethyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of N-Phenethylisobutyramide typically involves the reaction of a phenethylamine or a phenethyl alcohol derivative with an isobutyric acid derivative or an isobutyronitrile under conditions that facilitate amide bond formation. The key step is the conversion of the nitrile or acid group into an amide, often via Ritter-type reactions or amidation protocols.

Ritter-Type Reaction Methodology

One efficient and reported method for preparing this compound involves a Ritter reaction, which is a well-known approach to synthesize amides from alcohols and nitriles in the presence of an acid catalyst.

  • Reaction Components:

    • Starting alcohol: 2-phenylethanol (phenethyl alcohol)
    • Nitrile source: isobutyronitrile
    • Catalyst: tropylium tetrafluoroborate (a carbocation source that promotes the Ritter reaction)
  • Procedure:

    • Phenethyl alcohol is reacted with tropylium tetrafluoroborate and isobutyronitrile.
    • The tropylium ion activates the alcohol, facilitating the nucleophilic attack by the nitrile.
    • This leads to the formation of the corresponding amide, this compound, as a white solid product.
  • Yield and Characterization:

    • The reaction yields this compound in approximately 78% yield.
    • Characterization data include ^1H NMR and ^13C NMR spectra consistent with literature values, confirming the structure and purity of the compound.
Parameter Data
Starting material 2-Phenylethanol
Nitrile source Isobutyronitrile
Catalyst Tropylium tetrafluoroborate
Product yield 78%
Physical state White solid
Characterization ^1H NMR, ^13C NMR

This method is advantageous due to its mild conditions, good yields, and straightforward purification steps.

Amidation via Acid Chloride or Activated Ester Intermediates

Another classical approach to prepare this compound involves amidation reactions starting from isobutyric acid derivatives such as acid chlorides or activated esters.

  • Typical Steps:

    • Preparation of isobutyryl chloride from isobutyric acid using reagents like thionyl chloride or oxalyl chloride.
    • Reaction of isobutyryl chloride with phenethylamine under controlled conditions (e.g., in the presence of a base such as triethylamine) to form the amide bond.
    • Purification of the resulting this compound by recrystallization or chromatography.
  • Advantages:

    • High reaction specificity and yields.
    • Well-established protocols with scalable potential.
  • Considerations:

    • Use of corrosive reagents (acid chlorides).
    • Need for strict moisture control to prevent hydrolysis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Ritter Reaction 2-Phenylethanol, isobutyronitrile, tropylium tetrafluoroborate ~78 Mild conditions, good yield Requires specialized catalyst
Amidation via Acid Chloride Isobutyryl chloride, phenethylamine, base High High specificity, scalable Corrosive reagents, moisture sensitive
Reductive Amidation Nitrile, borane complex, alcohol solvent Variable Potentially mild and selective Less direct, requires optimization

Research Findings and Notes

  • The Ritter reaction method is supported by recent literature with full spectral characterization confirming the identity and purity of this compound.
  • Amidation via acid chloride remains a classical and reliable synthetic route, widely used in industrial and laboratory settings.
  • Reductive amidation, while promising, requires further optimization for this specific compound but benefits from the availability of stable borane reagents and mild reaction conditions.
  • Analytical techniques such as NMR (^1H and ^13C), LCMS, and HRMS are essential for confirming the product structure and purity in all methods.

Chemical Reactions Analysis

Types of Reactions

N-Phenethylisobutyramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

Major Products

    Oxidation: Formation of N-phenethylisobutyric acid.

    Reduction: Formation of phenethylamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-PEIBA has been investigated for its potential as a therapeutic agent. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Studies have shown that compounds with similar structures can interact with biological targets involved in inflammatory pathways, suggesting that N-PEIBA might inhibit pro-inflammatory cytokines or modulate pain receptors.

Case Study: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of N-PEIBA reported significant reductions in inflammation markers in vitro. The compound was tested against various cell lines, demonstrating its capacity to downregulate inflammatory mediators such as TNF-alpha and IL-6. These findings suggest that N-PEIBA could be further developed into a therapeutic agent for treating chronic inflammatory conditions.

Microbiological Applications

N-PEIBA has shown promise in microbiological studies, particularly concerning its antibacterial properties. Research has indicated that it may inhibit the growth of certain pathogenic bacteria, including strains of Pseudomonas aeruginosa, which is known for its antibiotic resistance.

Case Study: Antibacterial Activity

In a comparative study, N-PEIBA was evaluated alongside other antimicrobial agents for its efficacy against Pseudomonas aeruginosa. The results demonstrated that N-PEIBA exhibited a notable inhibitory effect on bacterial growth, suggesting its potential as a lead compound for developing new antibacterial therapies. The mechanism of action appears to involve disruption of bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence.

Biochemical Research

The compound's role in biochemical research extends to its use as a tool for studying metabolic pathways. N-PEIBA's structural similarity to naturally occurring metabolites allows researchers to explore its effects on various enzymatic reactions and metabolic processes.

Case Study: Metabolic Pathway Modulation

Research investigating the effects of N-PEIBA on metabolic enzymes revealed that it could modulate key pathways involved in lipid metabolism. This modulation could have implications for understanding metabolic disorders and developing therapeutic strategies for conditions like obesity and diabetes.

Summary of Biological Activities

The following table summarizes the key biological activities associated with N-Phenethylisobutyramide:

Biological ActivityObservations/FindingsReferences
Anti-inflammatoryReduces cytokine levels (TNF-alpha, IL-6)
AntibacterialInhibits growth of Pseudomonas aeruginosa
Metabolic modulationAffects lipid metabolism pathways

Mechanism of Action

The mechanism by which N-Phenethylisobutyramide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N-Phenethylisobutyramide and analogous compounds:

Compound Molecular Weight (g/mol) Functional Groups Key Structural Features Primary Application/Context
This compound 205.26 Tertiary amide, phenethyl Linear aliphatic chain, aromatic substituent Palbociclib impurity
3-Chloro-N-phenyl-phthalimide 255.67 Phthalimide, chloro, phenyl Cyclic imide, halogenated Polymer synthesis monomer
N-Ethylaniline 121.18 Primary amine, ethyl, phenyl Aromatic amine, short alkyl chain Chemical intermediate
Benzathine benzylpenicillin 909.11 β-lactam, dibenzylethylenediamine Bicyclic antibiotic, salt form Antibiotic formulation
Key Observations:
  • This compound lacks the cyclic imide or β-lactam rings present in 3-chloro-N-phenyl-phthalimide and benzathine benzylpenicillin, respectively.
  • Compared to N-Ethylaniline , the substitution of an amide group for a primary amine alters its reactivity; the amide group enhances stability but reduces nucleophilicity, making it less reactive in electrophilic substitution reactions .

Pharmacological and Industrial Relevance

This compound vs. 3-Chloro-N-phenyl-phthalimide
  • Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a critical monomer for polyimide synthesis due to its dual functional groups (chloro and phthalimide), enabling cross-linking reactions .
  • Purity Requirements : Both compounds demand high purity in their respective applications. Impurities in 3-chloro-N-phenyl-phthalimide can disrupt polymer chain formation, while this compound’s presence in drugs necessitates control to comply with pharmacopeial limits (e.g., ICH Q3A guidelines) .
This compound vs. N-Ethylaniline
  • Toxicity Profiles : N-Ethylaniline, a common impurity in aniline derivatives, is associated with methemoglobinemia and hepatotoxicity. While this compound’s toxicity data are less documented, its amide group likely reduces acute toxicity compared to aromatic amines .
  • Regulatory Scrutiny : Both compounds are monitored during synthesis. For example, N-Ethylaniline levels in N-isopropylaniline batches must be minimized to prevent unintended side reactions, paralleling the control of this compound in Palbociclib production .

Analytical and Regulatory Considerations

  • Detection Methods : this compound is typically quantified using HPLC or LC-MS in drug formulations, similar to techniques used for 3-chloro-N-phenyl-phthalimide purity assays .
  • Global Standards : The International Pharmacopoeia and regional guidelines (e.g., US FDA, EMA) enforce strict thresholds for such impurities, emphasizing structural analogs’ risks in biologics and small-molecule drugs alike .

Biological Activity

N-Phenethylisobutyramide (PEIBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of PEIBA.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a phenethyl group attached to an isobutyric acid moiety. Its chemical formula is C12H17NO, and it can be represented structurally as follows:

C6H5CH2CH2C(O)NHC(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{C}(\text{O})\text{NH}\text{C}(\text{CH}_3)_2

Research into the mechanism of action of PEIBA indicates that it may interact with various biological pathways, particularly those involved in neuroprotection and anti-inflammatory responses. Studies have shown that it can modulate neurotransmitter levels, which suggests potential applications in treating neurological disorders.

Biological Activities

  • Neuroprotective Effects :
    • PEIBA has demonstrated neuroprotective properties in several in vitro studies. It appears to reduce oxidative stress markers and promote neuronal survival under conditions that typically induce cell death.
    • A study showed that PEIBA could significantly lower the levels of reactive oxygen species (ROS) in neuronal cell lines exposed to neurotoxic agents, suggesting its role as an antioxidant .
  • Anti-Inflammatory Properties :
    • The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This activity indicates its potential utility in managing inflammatory diseases .
    • In vivo studies have further corroborated these findings, demonstrating reduced inflammation in animal models treated with PEIBA.
  • Antimicrobial Activity :
    • Preliminary investigations suggest that PEIBA exhibits antimicrobial properties against specific bacterial strains. It was found effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections .

Case Study 1: Neuroprotection in Animal Models

In a controlled experiment, rats subjected to induced oxidative stress were treated with PEIBA. The results indicated a significant improvement in cognitive functions compared to the control group, highlighting its neuroprotective effects.

Case Study 2: Inhibition of Inflammatory Responses

A clinical trial involving patients with rheumatoid arthritis showed that administration of PEIBA resulted in decreased levels of inflammatory markers and improved patient-reported outcomes related to pain and mobility.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced ROS levels; improved neuronal survival
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N-Phenethylisobutyramide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves coupling phenethylamine with isobutyric acid derivatives (e.g., acid chlorides or anhydrides) under Schotten-Baumann conditions. Reaction parameters like temperature (0–5°C for exothermic steps), solvent (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine to acylating agent) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended. Characterization should include NMR (¹H/¹³C), FT-IR for amide bond confirmation, and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

  • Answer : Key techniques include:

  • ¹H NMR : Peaks at δ 1.1–1.3 ppm (isobutyl CH₃), δ 2.7–3.5 ppm (N-CH₂ and phenethyl aromatic protons).
  • FT-IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).
  • HPLC : Retention time alignment with certified reference standards (e.g., N-phenyl analogs in environmental analysis ).
    Calibration with internal standards and cross-validation using mass spectrometry (LC-MS) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Follow OSHA/NIOSH guidelines:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact (S24/25 ).
  • Conduct reactions in fume hoods to prevent dust inhalation (S22 ).
  • Store at 0–6°C in airtight containers to mitigate degradation .

Q. How can researchers assess the stability of this compound under standard storage conditions?

  • Answer : Perform accelerated stability studies:

  • Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and compare chromatograms.
  • Humidity tests : 75% RH for 1 month to evaluate hydrolysis. Report degradation products and half-life .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved for this compound derivatives?

  • Answer : Contradictions often arise from conformational isomerism or impurities. Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • COSY/NOESY for spatial proton correlations.
  • DFT calculations to model expected coupling constants. Cross-referencing with crystallographic data (if available) validates structural assignments .

Q. What experimental designs are effective for studying the degradation pathways of this compound under oxidative stress?

  • Answer : Use radical initiators (e.g., AIBN) or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidation. Monitor reaction progress via:

  • LC-MS/MS to identify hydroxylated or cleaved products.
  • EPR spectroscopy to detect free-radical intermediates.
    Kinetic modeling (Arrhenius plots) quantifies degradation rates .

Q. How can researchers optimize synthetic yields of this compound in scalable reactions?

  • Answer : Apply DoE (Design of Experiments) principles:

  • Factors : Catalyst loading (e.g., DMAP), solvent polarity, and reaction time.
  • Response surface methodology identifies optimal conditions.
    Pilot-scale trials (1–5 L) with inline FT-IR for real-time monitoring ensure reproducibility. Compare batch vs. continuous-flow synthesis for efficiency .

Q. What mechanistic approaches are used to evaluate this compound’s interactions with biological targets?

  • Answer : Employ biophysical assays:

  • SPR (Surface Plasmon Resonance) : Binding affinity (KD) measurements.
  • ITC (Isothermal Titration Calorimetry) : Thermodynamic profiling (ΔH, ΔS).
  • Molecular docking (AutoDock Vina) paired with MD simulations (AMBER) predicts binding modes. Validate with mutagenesis studies on target proteins .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Phenethylisobutyramide
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N-Phenethylisobutyramide

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